molecular formula C11H14N2O B1529274 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol CAS No. 1083423-83-9

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol

Cat. No. B1529274
CAS RN: 1083423-83-9
M. Wt: 190.24 g/mol
InChI Key: RKOMHOJIVBSCMP-UHFFFAOYSA-N
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Description

Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzodiazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or ketones .


Molecular Structure Analysis

The molecular structure of benzodiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

Benzodiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives, such as melting point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of complexes involving benzimidazole derivatives, highlighting their potential in various applications. For instance, the study by Tavman (2006) focused on synthesizing Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, revealing the solvent effect on complexation and the formation of chelate structures with varying M:L ratios depending on the ligands and Zn(II) salts used. This study underscores the importance of solvent choice and ligand structure in the complexation behavior of benzimidazole derivatives (Tavman, 2006).

DNA Binding, Cellular DNA Lesion, and Cytotoxicity

Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity against several cancer cell lines. Their work demonstrates the potential therapeutic applications of these complexes in oncology, particularly highlighting the complexes' ability to bind DNA through an intercalative mode and their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).

Development of Novel Compounds with Potential Biological Activities

Research by Sharma et al. (2012) involved the synthesis of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, showcasing their antimicrobial evaluation against gram-negative and gram-positive bacteria. This study not only highlights the antimicrobial potential of these compounds but also emphasizes the significance of quantitative structure-activity relationship (QSAR) studies in understanding the correlation between molecular descriptors and biological activity (Sharma et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards of benzodiazole derivatives depend on their specific structure and biological activity. Some benzodiazole derivatives may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The future research on benzodiazole derivatives could focus on the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOMHOJIVBSCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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